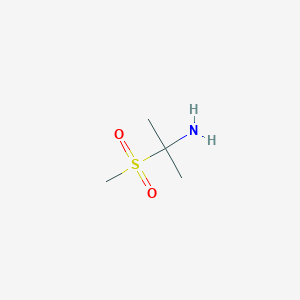

2-Methanesulfonylpropan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H11NO2S |

|---|---|

Molecular Weight |

137.20 g/mol |

IUPAC Name |

2-methylsulfonylpropan-2-amine |

InChI |

InChI=1S/C4H11NO2S/c1-4(2,5)8(3,6)7/h5H2,1-3H3 |

InChI Key |

DOXVCZJJQAHVEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(N)S(=O)(=O)C |

Origin of Product |

United States |

Physicochemical Properties and Structural Analysis of 2 Methanesulfonylpropan 2 Amine

Structural Analysis: The molecule features a central quaternary carbon atom bonded to two methyl groups, an amino group (-NH₂), and a methanesulfonyl group (-SO₂CH₃). The tetrahedral geometry around this central carbon, combined with the bulky methanesulfonyl group, creates a sterically hindered environment around the primary amine. The sulfonyl group is strongly electron-withdrawing, which is expected to decrease the basicity of the nearby amino group compared to a simple alkylamine like tert-butylamine.

Below is a table summarizing the known and predicted physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 2-Methanesulfonylpropan-2-amine | IUPAC |

| Synonyms | 2-Methyl-2-(methylsulfonyl)propan-2-amine | |

| Molecular Formula | C₄H₁₁NO₂S | Calculated |

| Molecular Weight | 137.20 g/mol | Calculated |

| Predicted State | Crystalline Solid | Inferred from similar structures rsc.org |

| Predicted Boiling Point | High, with probable decomposition | Inferred from polarity and H-bonding |

| Predicted Solubility | Soluble in polar solvents | Inferred from structure |

Synthesis and Manufacturing Processes

There is no specific, documented industrial or laboratory-scale synthesis for 2-methanesulfonylpropan-2-amine in the reviewed literature. However, its synthesis can be proposed based on established methods for creating related structures, particularly geminal or α-amino sulfones. The primary challenge in synthesizing this molecule is the creation of a quaternary carbon center bearing both an amine and a sulfonyl group.

A plausible approach would be a variation of the Strecker synthesis , which is traditionally used for making α-amino acids. wikipedia.orgmasterorganicchemistry.com The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis. wikipedia.orgmasterorganicchemistry.com A modified, three-component reaction could potentially be used for α-amino sulfones.

A generalized theoretical pathway could involve:

Imine Formation: Reaction of a ketone (in this case, acetone) with ammonia to form an imine intermediate (2-iminopropane).

Nucleophilic Addition: The addition of a sulfinate salt, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na), to the imine. This step would be analogous to the cyanide addition in the classical Strecker reaction. organic-chemistry.org

Acid-catalyzed Condensation: Another general method for preparing α-amido sulfones involves the acid-promoted three-component reaction of an aldehyde, a nitrogen source (like a carbamate), and a sulfinate. rsc.org Adapting this to a ketone and a primary amine source could provide a route to the desired product.

These proposed routes are theoretical and would require significant experimental optimization, especially given the steric hindrance of the target molecule.

Chemical Reactivity and Derivatization

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound aim to construct the target molecule through straightforward, often single-step, transformations from readily accessible precursors.

Reductive Amination Strategies for α-Sulfonyl Ketone Precursors

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.comwikipedia.orgresearchgate.net In the context of synthesizing this compound, this strategy would involve the reaction of an α-sulfonyl ketone, specifically 1-(methylsulfonyl)propan-2-one, with an amine source, followed by reduction of the resulting imine intermediate.

The initial step is the formation of an imine or enamine intermediate through the reaction of the ketone with ammonia (B1221849) or a primary amine under mildly acidic conditions. youtube.com This intermediate is then reduced to the desired amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the imine in the presence of the ketone. masterorganicchemistry.commasterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable method. wikipedia.org

A general scheme for this approach is as follows:

Step 1: Synthesis of 1-(methylsulfonyl)propan-2-one. This precursor can be synthesized through various methods, including the oxidation of the corresponding sulfide (B99878) or the reaction of a sulfinate salt with an α-halo ketone.

Step 2: Reductive Amination. The synthesized 1-(methylsulfonyl)propan-2-one is then subjected to reductive amination conditions.

| Reactants | Reagents and Conditions | Product | Key Features |

| 1-(methylsulfonyl)propan-2-one, Ammonia | NaBH₃CN, CH₃OH, pH 5-6 | This compound | One-pot reaction, mild conditions. youtube.com |

| 1-(methylsulfonyl)propan-2-one, Ammonia | H₂, Pd/C, Ethanol | This compound | Catalytic hydrogenation, can be performed at moderate pressure. wikipedia.org |

Nucleophilic Substitution and Alkylation Approaches Utilizing Methanesulfonyl-Containing Electrophiles

Nucleophilic substitution reactions provide a direct pathway to form carbon-nitrogen bonds. In the synthesis of this compound, this can be achieved by reacting a suitable electrophile containing the 2-methyl-2-(methylsulfonyl)propyl moiety with an amine nucleophile.

A plausible electrophile would be 2-chloro-2-methylpropyl methyl sulfone. The synthesis of this chloro-sulfone could start from 2-methyl-2-propanol. The reaction of this tertiary alcohol with a chlorinating agent would yield 2-chloro-2-methylpropane (B56623). Subsequent reaction with a methanesulfinate (B1228633) salt would then introduce the methylsulfonyl group. However, the reaction of a tertiary halide like 2-chloro-2-methylpropane with ammonia or primary amines can be prone to elimination reactions, leading to the formation of isobutene as a major byproduct. google.com

An alternative approach involves the alkylation of an amine with a methanesulfonyl-containing electrophile that already possesses the desired carbon skeleton. For instance, a precursor with a good leaving group at the 2-position of the propan-1-sulfonyl chain could be employed.

| Electrophile | Nucleophile | Conditions | Potential Product | Challenges |

| 2-chloro-2-methylpropyl methyl sulfone | Ammonia | High pressure, polar solvent | This compound | Elimination reactions are highly competitive. google.com |

| 2-bromo-2-methylpropyl methyl sulfone | Ammonia | High pressure, polar solvent | This compound | Similar challenges with elimination as the chloro-analogue. |

Reduction of Nitrogen-Containing Precursors (e.g., Nitriles, Amides, Nitro Compounds)

The reduction of various nitrogen-containing functional groups offers a reliable route to amines. For the synthesis of this compound, suitable precursors would include nitriles, amides, or nitro compounds bearing the 2-methyl-2-(methylsulfonyl)propyl skeleton.

Reduction of Nitro Compounds: A potential precursor, 2-methyl-2-nitro-1-(methylsulfonyl)propane, could be synthesized and subsequently reduced to the target amine. The synthesis of 2-methyl-2-nitro-1-propanol (B147314) is a known process, often involving the reaction of 2-nitropropane (B154153) with formaldehyde. google.comgoogle.com This alcohol could then be converted to a halide and subsequently reacted with a methanesulfinate salt to introduce the sulfonyl group. The final nitro group reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or metal-acid combinations (e.g., Fe/HCl). orgsyn.org

Reduction of Azides: The corresponding azide (B81097), 2-azido-2-methyl-1-(methylsulfonyl)propane, can be reduced to the primary amine. The synthesis of such an azide could potentially be achieved through the nucleophilic substitution of a corresponding halide with an azide salt. The reduction of the azide is typically performed by catalytic hydrogenation or with reducing agents like lithium aluminum hydride (LiAlH₄). A study on the synthesis of 1,3-diazido-2-methyl-2-nitropropane highlights the feasibility of introducing azide functionalities into similar structures. researchgate.net

Reduction of Amides: The reduction of 2-methyl-2-(methylsulfonyl)propanamide with a powerful reducing agent like LiAlH₄ would yield this compound. The amide precursor could be prepared from the corresponding carboxylic acid, 2-methyl-2-(methylsulfonyl)propanoic acid.

| Precursor | Reducing Agent/Conditions | Product |

| 2-methyl-2-nitro-1-(methylsulfonyl)propane | H₂, Pd/C or Fe/HCl | This compound |

| 2-azido-2-methyl-1-(methylsulfonyl)propane | LiAlH₄ or H₂, Pd/C | This compound |

| 2-methyl-2-(methylsulfonyl)propanamide | LiAlH₄, THF | This compound |

Rearrangement Reactions in Sulfonyl-Amine Synthesis (e.g., Hofmann, Curtius)

Rearrangement reactions provide elegant pathways to amines with one less carbon atom than the starting material. The Hofmann and Curtius rearrangements are particularly relevant for the synthesis of primary amines.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. orgsyn.orgmasterorganicchemistry.com To synthesize this compound via this route, one would start with 2-methyl-2-(methylsulfonyl)propanamide. Treatment of this amide with bromine or chlorine in the presence of a strong base like sodium hydroxide (B78521) would lead to the formation of an intermediate isocyanate, which upon hydrolysis, yields the desired amine. A trichloroisocyanuric acid (TCCA) mediated Hofmann rearrangement has been shown to be effective for a variety of functionalized amides. nih.gov

Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then converted to the amine. acs.orgorganic-chemistry.orgresearchgate.netnih.govwikipedia.orgorganic-chemistry.orgillinoisstate.eduresearchgate.net The starting material for the synthesis of this compound would be 2-methyl-2-(methylsulfonyl)propanoic acid. This acid can be converted to the corresponding acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA). The acyl azide then undergoes rearrangement to the isocyanate, which can be hydrolyzed to the amine.

| Rearrangement | Starting Material | Key Reagents | Intermediate |

| Hofmann | 2-methyl-2-(methylsulfonyl)propanamide | Br₂, NaOH | Isocyanate |

| Curtius | 2-methyl-2-(methylsulfonyl)propanoic acid | DPPA, heat | Isocyanate |

Advanced Synthetic Strategies for Complex Sulfonamide-Amine Derivatives

The synthesis of more complex molecules containing the this compound moiety often requires the use of protecting groups to mask reactive functionalities and ensure chemoselectivity.

Application of Protecting Group Chemistry for Amine Functionality

In multi-step syntheses, it is often necessary to protect the amine functionality to prevent it from undergoing undesired reactions. acs.orgorganic-chemistry.orgresearchgate.netthieme-connect.com Carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are common protecting groups for amines. masterorganicchemistry.comtotal-synthesis.comcreative-peptides.com

Boc Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to a wide range of conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA). creative-peptides.com

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. total-synthesis.com

The sulfonamide group itself can act as a protecting group for amines, although its removal can require harsh conditions. acs.orgresearchgate.net However, certain sulfonamides, particularly those with electron-withdrawing groups on the aromatic ring, can be cleaved under milder reductive or nucleophilic conditions. researchgate.net

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | Acid-labile, stable to base and hydrogenation. creative-peptides.com |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (catalytic hydrogenation) | Stable to acid and base, cleaved by reduction. total-synthesis.com |

| Ts (p-toluenesulfonyl) | p-Toluenesulfonyl chloride (Ts-Cl) | Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃) | Very stable, often requires harsh deprotection. acs.orgresearchgate.net |

Chemo- and Regioselective Transformations of Precursors

The selective functionalization of precursor molecules is a cornerstone of modern organic synthesis, enabling the construction of complex sulfonamides from readily available starting materials. A variety of strategies have been developed to achieve high levels of chemo- and regioselectivity.

One common approach involves the reaction of sulfonyl chlorides with amines. sci-hub.se This classical method is known for its simplicity and the high reactivity of the sulfonyl chloride group. sci-hub.se However, challenges can arise when the substrate contains multiple nucleophilic sites, necessitating careful control of reaction conditions to ensure selective sulfonamide formation. For instance, in molecules with both amine and other reactive functional groups, the high electrophilicity of sulfonyl chlorides can lead to undesired side reactions. nih.gov

To address the limitations of traditional methods using unstable sulfonyl chlorides, researchers have explored alternative precursors. Pentafluorophenyl (PFP) sulfonate esters have emerged as stable and effective reagents for sulfonamide synthesis. ucl.ac.uk These esters can be selectively reacted with amines to yield the desired sulfonamides. ucl.ac.uk Furthermore, it has been demonstrated that the sulfonic acid salt intermediates can be directly converted to sulfonamides, bypassing the need for the PFP ester. ucl.ac.uk

Another strategy for achieving regioselectivity is the use of transition metal catalysis. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to synthesize aryl sulfonyl chlorides from phenyl chlorosulfate (B8482658) and aryl boronic acids. sci-hub.se These intermediates can then be reacted with amines to produce a diverse range of aryl sulfonamides. sci-hub.se Additionally, cobalt-catalyzed C(sp2)-H bond activation has been utilized in a three-component reaction of aryl aldehydes, primary sulfonamides, and (hetero)arenes to afford highly substituted sulfonamides. researchgate.net

Ionic liquids have also been shown to promote highly regioselective N-substitution of pyrrole (B145914) with sulfonyl chlorides, leading to excellent yields of the desired products. organic-chemistry.org This highlights the role of the reaction medium in controlling selectivity.

The following table summarizes various chemo- and regioselective transformations for the synthesis of sulfonamides:

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Key Features |

| Sulfonyl chloride | Amine | Base | Sulfonamide | Classical, simple, but can lack selectivity. sci-hub.se |

| PFP sulfonate ester | Amine | - | Sulfonamide | Utilizes a stable sulfonyl chloride alternative. ucl.ac.uk |

| Phenyl chlorosulfate | Aryl boronic acid | Pd catalyst | Aryl sulfonyl chloride | Allows for regioselective synthesis of aryl sulfonamides. sci-hub.se |

| Aryl aldehyde | Primary sulfonamide | Co catalyst | Substituted sulfonamide | Three-component, C-H activation approach. researchgate.net |

| Pyrrole | Sulfonyl chloride | Ionic liquid | N-substituted pyrrole | High regioselectivity. organic-chemistry.org |

Asymmetric Synthesis of Chiral Sulfonamide-Amine Derivatives

The synthesis of enantiomerically pure chiral sulfonamide-amine derivatives is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. Several powerful asymmetric strategies have been developed to address this challenge.

Catalytic Enantioselective Reductive Amination Methodologies

Catalytic enantioselective reductive amination has emerged as a highly efficient method for the synthesis of chiral amines from prochiral ketones. This approach offers a direct route to protected primary amines and has been successfully applied to a wide range of ketone and amine substrates, often with high yields and excellent enantioselectivities. nih.gov

A key development in this area is the use of chiral phosphoric acid catalysts. nih.gov These catalysts have proven effective in promoting the enantioselective construction of protected primary amines. nih.gov A significant advantage of this direct reductive amination is its ability to bypass the need to isolate unstable ketimines, particularly those derived from alkyl-alkyl ketones. nih.gov

The enantioselective reduction of ketones can also be achieved using non-chiral boranes in the presence of a chiral catalyst. youtube.com This method is particularly useful for ketones containing functional groups that are incompatible with common hydrogenation catalysts, such as sulfur-containing functionalities. youtube.com Chiral oxazaborolidines, developed by Corey and co-workers, are a well-known class of catalysts for this transformation. youtube.com

Enzymatic reductions also offer a powerful tool for the synthesis of chiral alcohols, which can be precursors to chiral amines. Ketoreductases (KREDs) have been used for the asymmetric reduction of prochiral ketones, including those leading to intermediates for pharmaceuticals. researchgate.net

The following table provides an overview of selected catalytic enantioselective reductive amination methodologies:

| Ketone Substrate | Amine Source | Catalyst | Reducing Agent | Key Features |

| Prochiral Ketones | Various Amines | Chiral Phosphoric Acid | Hantzsch Ester | Direct, high yield and enantioselectivity. nih.gov |

| Prochiral Ketones | - | Chiral Oxazaborolidine | Borane | Suitable for ketones with sensitive functional groups. youtube.com |

| Prochiral Ketones | - | Ketoreductase (KRED) | - | Biocatalytic, high stereoselectivity. researchgate.net |

Chiral Auxiliary-Directed Synthetic Approaches

Chiral auxiliaries provide a robust and widely used strategy for the asymmetric synthesis of chiral amines and their derivatives. researchgate.net The general principle involves the temporary attachment of a chiral molecule to a substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product.

A prominent example is the use of tert-butanesulfinamide (Ellman's auxiliary). nih.gov This chiral auxiliary can be condensed with ketones to form chiral sulfinylketimines. researchgate.net Subsequent reduction of the C=N bond proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. researchgate.net The resulting sulfinamide can then be cleaved under acidic conditions to yield the desired chiral primary amine. acs.org This methodology has proven to be versatile and has been applied to the synthesis of a wide range of α-chiral primary amines, including on a multikilogram scale. researchgate.net

Quinine (B1679958) has also been employed as a chiral auxiliary for the asymmetric synthesis of sulfinamides. nih.gov This approach allows for the preparation of various chiral sulfinamides in good yields and with excellent enantioselectivity from readily available starting materials. nih.gov A key advantage is the ability to recover and recycle the quinine auxiliary. nih.gov

The following table summarizes key aspects of chiral auxiliary-directed synthetic approaches:

| Chiral Auxiliary | Substrate | Key Intermediate | Transformation | Product |

| tert-Butanesulfinamide | Ketone | Chiral Sulfinylketimine | Reduction | α-Chiral Primary Amine. researchgate.netnih.gov |

| (-)-Quinine | Sulfonyl Chloride | Chiral Sulfinamide | - | Chiral Sulfinamide. nih.gov |

| Chiral Sulfinamide | Aldehyde/Ketone | Chiral Sulfinimine | Nucleophilic Addition | Chiral Amine. acs.org |

Kinetic and Spectroscopic Studies for Reaction Mechanism Elucidation

Kinetic and spectroscopic analyses are cornerstone techniques for probing reaction pathways. They provide empirical data on reaction rates, the influence of reactant concentrations, and the structural identification of transient intermediates and final products.

Kinetic Studies: The rate of a reaction and its dependence on the concentration of reactants can differentiate between proposed mechanisms. For instance, in reactions involving sterically hindered primary amines like 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), an analogue of this compound, kinetic studies using stopped-flow techniques have been employed to investigate the reaction with carbonyl sulfide. researchgate.net It was observed that the reaction order was non-integer (between 1.12 and 1.16 for the amine), suggesting a complex mechanism rather than a simple elementary step. researchgate.net This finding points towards the involvement of a zwitterionic intermediate or a termolecular single-step mechanism, where an amine molecule reacts concurrently with the substrate and a base. researchgate.net Similarly, kinetic studies of methanol (B129727) dehydration promoted by ester promoters on zeolite catalysts showed that the dimethyl ether (DME) yield depended on the partial pressures of both methanol and the ester. This is consistent with a bimolecular reaction (SN2 type) between adsorbed methanol and ester species at the catalyst's active sites. mdpi.com

Spectroscopic Characterization: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for identifying the structures of products and intermediates. In the thermal rearrangement of tert-butylsulfinamide in chlorinated solvents, IR and NMR data were crucial in confirming that the product formed was N-(tert-butylthio)-tert-butylsulfonamide and not the expected amide. beilstein-journals.org Further experiments in the presence of radical initiators or inhibitors, which did not affect the reaction rate, helped to rule out a homolytic (radical) fission mechanism. beilstein-journals.org In other studies, in-situ NMR and FT-IR spectroscopy have been used to directly observe species adsorbed on catalyst surfaces. mdpi.com For example, FT-IR studies revealed that the Brønsted acid sites on an H-ZSM-5 catalyst were rapidly titrated by the carbonyl group of an ester, which bonded more strongly than methanol. mdpi.com Such direct observations are critical for confirming the species involved in a catalytic cycle.

The following table summarizes experimental approaches used to elucidate reaction mechanisms for analogues of this compound.

Table 1: Kinetic and Spectroscopic Methods in Mechanism Elucidation

| Compound/Analogue | Reaction Studied | Technique(s) Used | Key Mechanistic Finding |

|---|---|---|---|

| 2-Amino-2-methyl-1,3-propanediol (AMPD) | Reaction with Carbonyl Sulfide | Stopped-Flow (Kinetics) | Non-integer reaction order suggests a complex mechanism involving a zwitterion or termolecular step. researchgate.net |

| tert-Butylsulfinamide | Thermal Rearrangement | IR, NMR, Radical Trap Experiments | Confirmed product structure and ruled out a radical mechanism for the rearrangement. beilstein-journals.org |

| Methyl n-hexanoate / Methanol | Dehydration on H-ZSM-5 | In-situ FT-IR, In-situ NMR, Kinetic Analysis | Consistent with a bimolecular associative mechanism between adsorbed methanol and ester species. mdpi.com |

Catalytic Cycle Analysis and the Role of Transition Metal Catalysts in Transformations

Transition metal catalysts are frequently employed to facilitate transformations of sulfinamides and related compounds, often enabling reactions that would otherwise be unfeasible. Understanding the catalytic cycle is key to optimizing these processes.

A prominent example is the copper-catalyzed coupling of primary sulfonamides and sulfinamides. Copper-catalyzed transsulfinamidation of primary sulfinamides with O-benzoyl hydroxylamines can produce secondary or tertiary sulfinamides. researchgate.net These reactions are believed to proceed through a cycle involving the coordination of the primary sulfinamide to a Cu(I) or Cu(II) center, followed by oxidative addition or ligand exchange with the amine source. Reductive elimination then yields the product and regenerates the active catalyst. Similarly, copper catalysis has been instrumental in the synthesis of N-heterocycles, where an intramolecular Cu-assisted N-arylation serves as a key step in forming the cyclic product from a precursor containing the tert-butanesulfinamide moiety. nih.gov

Palladium catalysts also play a crucial role. In a modular synthesis of sulfondiimidamides, an analogue structure, a Pd(0)-catalyzed de-allylation step was used to remove protecting groups. nih.gov This reaction is a well-established transformation that typically proceeds through a catalytic cycle involving:

Oxidative Addition: The Pd(0) complex coordinates to the allyl group, forming a π-allyl Pd(II) intermediate.

Nucleophilic Attack: A nucleophile (in this case, a scavenger like barbituric acid) attacks the allyl group.

Reductive Elimination: The de-allylated product is released, and the Pd(0) catalyst is regenerated to continue the cycle.

These catalytic systems demonstrate the power of transition metals to enable the formation and modification of sulfur-nitrogen bonds under controlled conditions, expanding the synthetic utility of this compound analogues.

Hammett Studies and Kinetic Isotope Effects in Reaction Pathway Determination

To gain a more quantitative understanding of reaction mechanisms, particularly the nature of the transition state, chemists employ advanced techniques like Hammett studies and the analysis of kinetic isotope effects (KIEs).

Kinetic Isotope Effects (KIEs): The KIE, the ratio of the rate constant of a reaction with a light isotope (klight) to that with a heavy isotope (kheavy), is a powerful tool for determining whether a specific C-H (or N-H, O-H, etc.) bond is broken in the rate-determining step. A significant primary KIE (typically >2) is strong evidence for bond cleavage at that position.

Remarkably large, or "colossal," KIEs have been observed in proton-coupled electron transfer (PCET) reactions involving sulfur-containing analogues. nih.gov In the reduction of benzoquinone by an Os(IV) sulfilimido complex, a colossal KIE was measured. nih.gov

Table 2: Kinetic Isotope Effects in PCET Reactions of Metal Complexes

| Proton-Donor Atom | Complex Type | k(H₂O)/k(D₂O) Isotope Effect |

|---|---|---|

| Nitrogen | Hydrazido | 455 ± 8 |

| Sulfur | Sulfilimido | 198 ± 6 |

| Phosphorus | Phosphoraniminato | 178 ± 5 |

Data sourced from a study on proton-coupled electron transfer reactions. nih.gov

The observation of a k(H₂O)/k(D₂O) ratio of 198 for the sulfilimido complex provides definitive evidence that proton transfer from the sulfur-bound nitrogen is a central feature of the rate-limiting step. nih.gov Such large KIEs are indicative of a concerted mechanism where the electron and proton transfer are tightly coupled, avoiding high-energy intermediates. nih.gov

Computational Verification and Prediction of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for verifying proposed reaction mechanisms and predicting the feasibility of reaction pathways. These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products.

Verification of Intermediates and Pathways: Computational studies can corroborate experimental findings. For example, in the reaction of amines with CO₂, combined quantum chemical calculations and molecular dynamics simulations were used to study the reaction mechanism. utexas.edu These studies confirmed that the reaction proceeds through a zwitterion-mediated two-step mechanism and highlighted the critical role of surrounding water molecules in determining the fate of the zwitterionic intermediate (either forming the desired carbamate (B1207046) or regenerating the starting amine). utexas.edu Similarly, DFT calculations were used to study the reactions of naphthylamines with methanal, helping to understand the thermochemistry of the decomposition and condensation of aminal and imine intermediates that were characterized spectroscopically. mdpi.com

Prediction of Conformation and Stability: Computational methods can predict the most stable conformations of molecules and intermediates. In a study of bioactive adamantane-derived thioamides, DFT calculations were used to compare the relative stability of folded and extended conformations. mdpi.com For a tert-butyl substituted analogue, the extended conformation was predicted to be 3.3 kcal/mol more stable than the folded one. mdpi.com Such information is crucial as the molecule's conformation can dictate its reactivity and biological interactions. These calculations provide a theoretical framework that complements experimental X-ray crystallography and helps explain observed reactivity and product distributions. mdpi.com

By modeling the entire energy profile of a proposed reaction, computational studies can distinguish between competing pathways, identify the rate-limiting step, and predict the structures of elusive transition states that cannot be observed experimentally.

Advanced Characterization Techniques in 2 Methanesulfonylpropan 2 Amine Research

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of 2-Methanesulfonylpropan-2-amine. By providing a highly accurate mass measurement of the molecular ion, HRMS can unequivocally verify the compound's chemical formula, C₄H₁₁NO₂S. The expected monoisotopic mass of the neutral molecule is 137.05105 u. In typical ESI-HRMS analysis under positive ion mode, the compound would be observed as its protonated form, [M+H]⁺, with a predicted exact mass of 138.05888 u.

Electron ionization (EI) would likely lead to significant fragmentation. The fragmentation pattern is predictable based on the known behavior of aliphatic amines and sulfonamides. libretexts.orgmiamioh.edu A primary and highly characteristic fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the loss of an alkyl radical to form a stable iminium cation. libretexts.org For this compound, this would involve the loss of a methyl radical (•CH₃) from the propane (B168953) backbone. Another expected fragmentation is the loss of the methanesulfonyl radical (•SO₂CH₃). The nitrogen rule in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, holds true for this compound. libretexts.org

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Description | Predicted m/z |

|---|---|---|

| [C₄H₁₂NO₂S]⁺ | Protonated Molecular Ion [M+H]⁺ | 138.0589 |

| [C₃H₈NS]⁺ | Loss of •CH₃ and O₂ | 90.0378 |

| [C₄H₁₁N]⁺ | Loss of SO₂ | 73.0891 |

| [C₃H₈N]⁺ | Alpha-cleavage, loss of •CH₃ from [M-SO₂]⁺ | 58.0657 |

Note: The predicted m/z values are based on theoretical calculations for the most abundant isotopes and known fragmentation patterns of similar compounds. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three unique proton environments in the molecule.

Methanesulfonyl Protons (CH₃-S): A singlet corresponding to the three protons of the methyl group attached to the sulfonyl group. This signal is expected to appear downfield due to the electron-withdrawing nature of the SO₂ group.

Amine Protons (NH₂): A broad singlet for the two amine protons. The chemical shift of this peak can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange. libretexts.org This peak would disappear upon the addition of D₂O, a common method for identifying exchangeable protons. modgraph.co.uk

Isopropyl Methyl Protons (C-(CH₃)₂): A singlet representing the six equivalent protons of the two methyl groups attached to the tertiary carbon. These protons would be shielded relative to the methanesulfonyl protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum would display three signals, confirming the presence of three distinct carbon environments.

Methanesulfonyl Carbon (CH₃-S): The carbon of the methyl group attached to the sulfonyl group.

Quaternary Carbon (C-NH₂): The tertiary carbon atom bonded to the nitrogen and two other methyl groups. This signal is expected to be in the range typical for aliphatic carbons bonded to nitrogen. libretexts.orglibretexts.org

Isopropyl Methyl Carbons (C-(CH₃)₂): A single signal for the two equivalent methyl carbons of the isopropyl group. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~ 2.9 - 3.1 | Singlet | 3H | CH₃-SO₂ |

| ¹H | ~ 1.5 - 2.5 | Broad Singlet | 2H | NH₂ |

| ¹H | ~ 1.3 - 1.5 | Singlet | 6H | C-(CH₃)₂ |

| ¹³C | ~ 50 - 60 | Quartet | - | C-NH₂ |

| ¹³C | ~ 40 - 45 | Quartet | - | CH₃-SO₂ |

Note: Chemical shifts are predicted based on typical values for similar functional groups and may vary based on solvent and experimental conditions. Multiplicity in ¹³C refers to the expected pattern in a coupled spectrum. oregonstate.edudocbrown.info

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations. orgchemboulder.comwpmucdn.com The presence of the sulfonyl group will give rise to very strong and characteristic S=O stretching absorptions. nih.gov

Raman Spectroscopy

Raman spectroscopy would complement the IR data. While N-H and O-H stretches are typically weak in Raman, the symmetric S=O stretch and the S-C stretch of the sulfonyl group are expected to produce strong and easily identifiable signals. This makes Raman particularly useful for confirming the sulfonyl moiety.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

|---|---|---|---|

| ~3450 | Medium | N-H asymmetric stretch | IR |

| ~3360 | Medium | N-H symmetric stretch | IR |

| ~2980-2850 | Medium-Strong | C-H aliphatic stretch | IR, Raman |

| ~1620 | Medium | NH₂ scissoring (bend) | IR |

| ~1320 | Strong | S=O asymmetric stretch | IR |

| ~1140 | Strong | S=O symmetric stretch | IR, Raman |

| ~1250-1020 | Medium | C-N stretch | IR |

| ~850-750 | Broad, Strong | N-H wag | IR |

Note: Predicted frequencies are based on established correlation tables for the respective functional groups. orgchemboulder.comdocbrown.info

X-ray Crystallography for Precise Three-Dimensional Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound has been reported, predictions can be made based on the extensive crystallographic data available for other simple sulfonamides. nih.govnih.gov

It is highly probable that the molecule would crystallize in a centrosymmetric space group, such as P2₁/c or C2/c, which are common for sulfonamides. indexcopernicus.commdpi.com The molecular structure would be dominated by a network of intermolecular hydrogen bonds. The amine (N-H) group is an excellent hydrogen bond donor, while the sulfonyl oxygen atoms are strong hydrogen bond acceptors. This would likely lead to the formation of chains or dimeric motifs, significantly influencing the crystal packing. nih.gov

Table 4: Predicted Crystallographic Properties for this compound

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, C2/c, or Pca2₁ (examples) |

| Key Intermolecular Interaction | N-H···O=S hydrogen bonding |

Note: These predictions are based on common observations for small molecule sulfonamides in the Cambridge Structural Database.

Theoretical and Computational Chemistry Studies of 2 Methanesulfonylpropan 2 Amine

Electronic Structure Calculations: Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis and Energetics

The study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental in quantum chemistry for predicting the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the energies and visualize the spatial distribution of these orbitals. Such calculations provide insight into the most probable sites for electrophilic and nucleophilic attack. For instance, the regions of a molecule where the HOMO is localized are likely to be the sites of electron donation, while LUMO localization points to electron-accepting sites.

A comprehensive literature search did not yield specific studies that have performed and published HOMO-LUMO analysis or detailed energetics calculations for 2-Methanesulfonylpropan-2-amine. A theoretical investigation would involve using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311G(d)) to optimize the molecule's geometry and then compute its molecular orbitals. The resulting data would be crucial for predicting its reactivity in various chemical environments.

Table 1: Hypothetical Data from a HOMO-LUMO Analysis This table is illustrative of the data that would be generated from a DFT study. No published values for this compound were found.

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

Reaction Pathway Modeling and Transition State Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational tool used to investigate the mechanisms of chemical reactions. It allows researchers to model the potential energy surface of a reaction, identifying stable intermediates, products, and, crucially, the high-energy transition states that connect them. By calculating the energy barriers (activation energies) associated with these transition states, DFT can elucidate reaction kinetics and predict the most favorable pathway among several possibilities.

The process involves optimizing the geometries of reactants, intermediates, transition states, and products. Techniques like Intrinsic Reaction Coordinate (IRC) analysis are then used to confirm that a calculated transition state smoothly connects the intended reactants and products. Furthermore, DFT calculations can incorporate solvent effects, which is critical as reaction mechanisms and energy barriers can be highly dependent on the solvent environment.

Specific DFT studies modeling reaction pathways involving this compound, such as its synthesis, decomposition, or its role as a reactant, have not been identified in the available literature. A theoretical study, for example on its N-alkylation, would involve DFT calculations (e.g., at the B3LYP/6-311++G(d) level) to map out the energy profile of the reaction. This would reveal whether the reaction proceeds through a stepwise or concerted mechanism and how the energy landscape is influenced by different solvents.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational methods for exploring the conformational landscape and dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how a molecule's conformation and its interactions with its environment evolve over time. MC simulations, by contrast, use random sampling to generate a collection of molecular conformations and calculate thermodynamic properties based on a chosen force field.

These techniques are invaluable for:

Conformational Analysis : Identifying the most stable, low-energy conformations of a flexible molecule.

Intermolecular Interactions : Studying how a molecule interacts with solvent molecules or other solutes, including the formation and dynamics of hydrogen bonds.

Thermodynamic Properties : Calculating properties like the free energy profile along a specific reaction coordinate.

No specific research employing MD or MC simulations to analyze the conformational space or intermolecular interactions of this compound was found. Such a study would be beneficial for understanding how the molecule behaves in solution, how its tert-butyl and methanesulfonyl groups influence its flexibility, and how it interacts with other molecules, which is fundamental to its application in various chemical contexts.

Prediction of Spectroscopic Signatures from First Principles

First-principles quantum chemical calculations, primarily using DFT, can accurately predict various spectroscopic signatures of molecules. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. By calculating properties related to the interaction of molecules with electromagnetic radiation, it is possible to simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

For IR and Raman spectroscopy, calculations involve computing the harmonic vibrational frequencies of the molecule. The resulting frequencies and their intensities can be compared with experimental spectra to assign specific vibrational modes to observed peaks. For NMR spectroscopy, calculations focus on predicting the chemical shifts (δ) of magnetically active nuclei (e.g., ¹H, ¹³C) by computing the magnetic shielding tensors for each atom in the molecule's optimized geometry.

No specific computational studies predicting the IR, Raman, or NMR spectra of this compound from first principles were located. A theoretical investigation would provide a detailed assignment of its vibrational modes and a precise prediction of its ¹H and ¹³C NMR chemical shifts, aiding in its unambiguous identification and structural characterization.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Monoethanolamine |

Applications of 2 Methanesulfonylpropan 2 Amine As a Synthetic Intermediate and Building Block

A Gateway to Complex Organic Molecules

The strategic placement of a primary amine and a methanesulfonyl group makes 2-Methanesulfonylpropan-2-amine a highly useful intermediate in the synthesis of intricate organic structures. Its bifunctionality allows for sequential or orthogonal reactions, providing a pathway to a diverse range of molecular architectures.

Precursor for Sulfonamide Derivatives and Other Functionalities

The primary amine of this compound readily undergoes reactions to form sulfonamide derivatives. The classical approach involves the reaction of the amine with various sulfonyl chlorides in the presence of a base, yielding N-substituted sulfonamides. nih.gov This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents. nih.gov While direct examples of this compound in large-scale sulfonamide drug synthesis are not extensively documented in publicly available literature, its structural motif is analogous to other aliphatic amines used for this purpose. google.comresearchgate.net The synthesis of sulfonamides from aliphatic amines is a well-established transformation in organic chemistry. organic-chemistry.org

The general synthesis of sulfonamides from an amine and a sulfonyl chloride can be represented as follows:

R-SO₂Cl + H₂N-C(CH₃)₂CH₂SO₂CH₃ → R-SO₂-NH-C(CH₃)₂CH₂SO₂CH₃ + HCl

This reaction allows for the introduction of a wide variety of "R" groups, leading to a diverse library of sulfonamide derivatives. The inherent properties of the resulting sulfonamides, such as their three-dimensional structure and hydrogen bonding capabilities, are of significant interest in drug design. chemrxiv.orgacs.org

Beyond sulfonamide formation, the primary amine can be a handle for a variety of other chemical transformations. These include, but are not limited to, alkylation, acylation, and reductive amination, further expanding the range of accessible molecules from this versatile building block.

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The amine functionality of this compound serves as a key nucleophile in the construction of various nitrogen-containing heterocyclic systems. nih.gov Although specific examples detailing the use of this compound in the synthesis of particular heterocycles are not prevalent in mainstream literature, its reactivity profile is analogous to other primary amines used in established heterocyclic synthesis methodologies. princeton.edu

For instance, primary amines are crucial reactants in condensation reactions with dicarbonyl compounds to form heterocycles like pyrroles and pyrimidines. They are also utilized in multicomponent reactions, which allow for the rapid assembly of complex heterocyclic scaffolds from simple starting materials. The steric hindrance provided by the tertiary butyl-like group in this compound could offer unique selectivity in certain cyclization reactions.

Design and Development of Ligands for Catalysis

The development of novel ligands is a cornerstone of modern transition metal catalysis. acs.org Ligands play a crucial role in modulating the reactivity, selectivity, and stability of metal catalysts. acs.org Amines and sulfonamides are known to act as effective ligands for a variety of transition metals. nih.govresearchgate.net

Contribution to Fragment-Based Drug Discovery Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.govyoutube.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These initial hits are then optimized and grown into more potent drug candidates.

Sulfonamides are recognized as valuable scaffolds in fragment-based screening due to their favorable physicochemical properties and their ability to form key interactions with protein targets. nih.govnih.gov The compact and rigid nature of the tertiary butyl group in this compound, combined with the hydrogen bonding capabilities of the sulfonamide group, makes its derivatives attractive candidates for fragment libraries.

Although specific screening data for this compound itself is not widely published, the general class of small, functionalized sulfonamides is considered highly valuable for FBDD campaigns. nih.gov The modular synthesis of sulfonamide derivatives from this compound would allow for the creation of a focused library of fragments for screening against various disease targets.

Utility in Specialty Chemical and Industrial Processes

The unique combination of a sterically hindered amine and a sulfonyl group in this compound suggests its potential utility in the synthesis of specialty chemicals and in various industrial processes. Aliphatic sulfonamides, for example, have applications as plasticizers, and in the synthesis of polymers and resins. acs.org

The reactivity of the primary amine allows for its incorporation into polymer backbones or as a pendant group, potentially modifying the physical and chemical properties of the resulting materials. While specific industrial applications of this compound are not extensively documented, the general utility of aliphatic amines and sulfonamides in industrial chemistry is well-established. google.com For instance, sulfonic acids and their derivatives are used as catalysts in various reactions and in the production of detergents and dyes. capitalresin.com

Interdisciplinary Research Avenues for Sulfonamide Amine Motifs

Explorations in Supramolecular Chemistry and Non-Covalent Interactions

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The sulfonamide-amine motif is of particular interest in this area due to its capacity for forming well-defined non-covalent interactions, such as hydrogen bonds and π-stacking interactions, which are fundamental to the construction of supramolecular assemblies. nih.gov

The hydrogen bond donor and acceptor sites within the sulfonamide group can direct the self-assembly of molecules into larger, ordered structures. Research into various bioactive compounds has underscored the critical role of these weak intermolecular forces in stabilizing crystal structures and influencing the physical properties of materials. nih.gov The study of these interactions is crucial for designing novel molecules with specific, desired properties. nih.gov

| Interaction Type | Description | Role in Supramolecular Chemistry |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Directs the self-assembly of molecules into predictable, ordered structures such as sheets, chains, or three-dimensional networks. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of supramolecular architectures, particularly in systems containing aromatic moieties. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Play a collective role in the overall stability of supramolecular assemblies, especially in the close packing of molecules. |

This table provides an overview of the key non-covalent interactions that can be exploited in the supramolecular chemistry of sulfonamide-amine motifs.

Applications in Materials Science and Polymer Chemistry

The sulfonamide-amine motif has been incorporated into various materials and polymers to impart specific functionalities. The ability of the sulfonamide group to engage in hydrogen bonding can significantly influence the properties of polymers, such as their thermal stability, mechanical strength, and solubility.

For instance, the N-chloramine salt of tert-butylsulfonamide (B1227323) has been demonstrated as an effective nitrogen source for the catalytic aminohydroxylation and aziridination of olefins. nih.gov This reactivity allows for the introduction of the sulfonamide group into a variety of organic molecules, which can then serve as monomers for polymerization or as building blocks for more complex functional materials. nih.gov The resulting sulfonyl-nitrogen bond in the products can be readily cleaved under mild acidic conditions, offering a pathway to amines. nih.gov

The development of novel polymers and materials containing the sulfonamide-amine motif is an active area of research with potential applications in:

Specialty Polymers: Creating polymers with enhanced thermal and chemical resistance.

Functional Coatings: Designing surfaces with specific adhesive or biocompatible properties.

Membranes for Separations: Developing membranes with tailored porosity and selectivity.

Fundamental Studies on Molecular Interactions with Biological Systems

Understanding the fundamental interactions between small molecules and biological systems is a cornerstone of drug discovery and molecular biology. The sulfonamide-amine motif is a well-established pharmacophore found in numerous therapeutic agents.

The biological activity of sulfonamide-containing molecules is often attributed to their ability to mimic the transition state of an enzymatic reaction or to bind to a specific site on a protein, thereby modulating its function. These interactions are governed by the same non-covalent forces that are crucial in supramolecular chemistry, including hydrogen bonding, ionic interactions, and hydrophobic interactions. nih.gov

Molecular docking studies on various bioactive compounds have shown that non-covalent interactions are key to how these molecules recognize and bind to their biological targets. nih.gov For example, hydrogen bonds and hydrophobic interactions are frequently observed between ligands and the active site residues of enzymes. nih.gov

While direct studies on 2-Methanesulfonylpropan-2-amine are not abundant, research on the impact of related structures, such as tert-butanol, on protein stability provides valuable insights. Molecular dynamics simulations have suggested that the tert-butyl group can accumulate near the surface of proteins, which may influence their conformation and stability. nih.gov This highlights the importance of the steric and electronic properties of the substituents on the sulfonamide-amine motif in dictating its interactions with biological macromolecules.

Further research into the specific molecular interactions of simple alkylsulfonamides like this compound with biological targets will be instrumental in designing new bioactive compounds with improved specificity and efficacy.

Conclusion and Future Perspectives in 2 Methanesulfonylpropan 2 Amine Research

Synthesis and Reactivity: Current State and Remaining Challenges

The conventional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov However, the construction of a molecule like 2-Methanesulfonylpropan-2-amine, with its sterically encumbered tertiary carbon center bearing the sulfonyl group, poses significant synthetic difficulties.

The primary challenge lies in the formation of the C-S bond at a sterically hindered tertiary carbon. Traditional methods often require harsh reaction conditions that can lead to decomposition or unwanted side reactions. acs.org Furthermore, the nucleophilicity of amines can be significantly reduced when they are sterically hindered, making the subsequent S-N bond formation challenging. thieme-connect.com

Another significant hurdle is the potential for competing elimination reactions, especially when dealing with tertiary alkyl halides or related precursors under basic conditions, which are often employed in sulfonamide synthesis. The reactivity of such sterically hindered sulfonamides is also an area that remains largely unexplored due to the synthetic difficulties in accessing them. Understanding how the bulky tertiary alkyl group influences the acidity of the sulfonamide N-H protons and its coordination chemistry is crucial for predicting its biological activity and material properties.

Emerging Methodologies and Tools for Sulfonamide-Amine Chemistry

In recent years, significant progress has been made in developing novel synthetic methods that could potentially be applied to the synthesis of sterically hindered sulfonamides. These emerging methodologies often rely on milder reaction conditions and novel activation strategies.

Modern approaches are moving away from traditional sulfonyl chlorides towards more stable and versatile reagents. ucl.ac.uk For instance, the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in transition-metal-catalyzed reactions has shown promise for the synthesis of a wide array of sulfonamides. nih.gov Copper-catalyzed three-component reactions involving an amine, a sulfur dioxide source, and an organic halide or boronic acid represent another powerful strategy. thieme-connect.com

Electrochemical synthesis is also emerging as a green and efficient alternative for constructing sulfonamides. researchgate.net This method can generate highly reactive intermediates under mild conditions, potentially overcoming the activation barriers associated with sterically hindered substrates. Furthermore, photoredox catalysis has opened up new avenues for the formation of C-S and S-N bonds under gentle, light-induced conditions. thieme-connect.com

For the amine component, innovative methods for the synthesis of sterically hindered primary amines are also being developed, which would be crucial for the final step in assembling molecules like this compound.

Table 1: Emerging Synthetic Methodologies for Sulfonamides

| Methodology | Key Features | Potential for Sterically Hindered Systems |

| Transition-Metal Catalysis (e.g., Cu, Pd) | Use of SO2 surrogates, broad substrate scope. thieme-connect.comnih.gov | Can tolerate some steric bulk, but highly hindered substrates remain a challenge. |

| Electrochemical Synthesis | Mild conditions, avoids harsh reagents. researchgate.net | Promising for overcoming high activation energies. |

| Photoredox Catalysis | Light-induced, radical-based mechanisms. thieme-connect.com | May offer alternative pathways for bond formation at hindered centers. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety. | Can enable the use of highly reactive intermediates in a controlled manner. |

Strategic Directions for Future Academic and Applied Research on this compound

The exploration of sterically hindered sulfonamides like this compound and its analogues opens up several promising avenues for future research.

In the academic realm , a primary focus should be on the development of robust and generalizable synthetic methods to access this class of compounds. This includes:

Designing novel catalysts that are more tolerant of steric hindrance.

Investigating unconventional reaction pathways , such as those involving radical intermediates or novel rearrangement reactions.

Conducting detailed mechanistic studies to understand the factors that govern the reactivity of these sterically congested molecules. Computational modeling could play a significant role in predicting reaction outcomes and designing new synthetic strategies.

From an applied perspective , the unique structural features of these sulfonamides could lead to novel applications:

In medicinal chemistry , the bulky tertiary alkyl group could serve as a unique pharmacophore, potentially leading to drugs with improved selectivity and metabolic stability. ajchem-b.comresearchandmarkets.com The market for sulfonamide-based drugs continues to grow, and novel structures are in high demand. mordorintelligence.com

In materials science , the incorporation of such sterically demanding groups could influence the packing and intermolecular interactions of sulfonamide-containing polymers or crystals, leading to materials with unique optical or electronic properties.

The development of a synthetic route to this compound would not only be a significant achievement in synthetic methodology but would also provide a valuable molecular scaffold for a wide range of scientific investigations. The challenges in its synthesis mirror the broader challenges in contemporary organic chemistry, and overcoming them will undoubtedly lead to new tools and a deeper understanding of chemical reactivity.

Q & A

Basic: What are the established synthetic routes for 2-Methanesulfonylpropan-2-amine, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves sulfonation of propan-2-amine derivatives using methanesulfonyl chloride under controlled conditions. Key steps include:

- Reagent selection: Use anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis.

- Temperature control: Maintain 0–5°C during reagent addition to suppress side reactions.

- Catalytic bases: Triethylamine or pyridine can neutralize HCl byproducts, improving yield .

Optimization strategies: - Monitor reaction progress via TLC or in situ FT-IR.

- Purify crude products via recrystallization (ethanol/water) or silica gel chromatography .

Basic: How is the structural identity of this compound confirmed in synthetic chemistry research?

Answer:

Multi-modal characterization is critical:

- Nuclear Magnetic Resonance (NMR): Compare experimental H and C NMR chemical shifts with computational predictions (e.g., PubChem data). The methanesulfonyl group typically shows distinct deshielded proton signals at δ 3.0–3.5 ppm .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns.

- FT-IR Spectroscopy: Validate sulfonyl (S=O) stretches at ~1350 and 1150 cm .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across studies?

Answer:

Contradictions often arise from:

- Purity variations: Use HPLC (>98% purity) to eliminate confounding impurities.

- Assay conditions: Standardize parameters (pH, temperature, solvent concentration) across labs.

- Cell line specificity: Validate target interactions using orthogonal assays (e.g., enzymatic vs. cell-based). Cross-reference with structurally similar compounds, such as phenylsulfanyl derivatives, to identify structure-activity relationships .

Advanced: What strategies mitigate competing side reactions during sulfonation in this compound synthesis?

Answer:

Common side reactions include over-sulfonation and oxidation. Mitigation approaches:

- Stoichiometric control: Use a 1:1 molar ratio of methanesulfonyl chloride to amine precursor.

- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation.

- Low-temperature quenching: Terminate reactions with ice-cold water to arrest unreacted reagents .

Analytical validation: Employ LC-MS to detect and quantify byproducts like sulfonic acid derivatives.

Basic: What are the key physicochemical properties affecting this compound’s behavior in aqueous solutions?

Answer:

Critical properties include:

- LogP (Partition coefficient): Determined via shake-flask method; impacts membrane permeability.

- pKa: Use potentiometric titration to assess protonation states (~9.5 for tertiary amines).

- Solubility: Evaluate in buffered solutions (pH 1–12) to guide formulation for biological assays .

Advanced: How to design a stability study for this compound under varying storage conditions?

Answer:

Follow ICH Q1A guidelines:

- Stress testing: Expose the compound to heat (40–60°C), UV light, and humidity (75% RH).

- Degradation analysis: Use HPLC/LC-MS to monitor hydrolysis (e.g., sulfonyl group cleavage) or oxidation products.

- Storage recommendations: Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

- Reverse-phase HPLC: Use C18 columns with UV detection at 210–220 nm (sulfonyl group absorption).

- LC-MS/MS: Enhances sensitivity for trace quantification in biological samples (e.g., plasma).

- Internal standards: Deuterated analogs (e.g., H-labeled) improve accuracy .

Advanced: How does steric hindrance from the methanesulfonyl group influence this compound’s reactivity?

Answer:

The bulky sulfonyl group:

- Reduces nucleophilicity: Limits amine participation in SN2 reactions.

- Directs regioselectivity: Favors electrophilic attacks at less hindered sites (e.g., para positions in aromatic systems).

Experimental validation: Compare reaction kinetics with non-sulfonated analogs (e.g., propan-2-amine) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and lab coats.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation.

- Spill management: Neutralize acidic byproducts with sodium bicarbonate .

Advanced: Can computational modeling predict this compound’s interactions with biological targets?

Answer:

Yes. Strategies include:

- Docking simulations: Use AutoDock Vina to model binding to enzymes (e.g., kinases).

- Molecular dynamics (MD): Simulate ligand-protein stability over 100+ ns trajectories.

- QSAR studies: Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.